
8-Aminoquinaldine
Overview
Description
8-Aminoquinaldine (CAS: 18978-78-4), also known as 2-methylquinolin-8-amine, is a derivative of 8-aminoquinoline with a methyl substituent at the 2-position of the quinoline ring. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.2 g/mol and a melting point of 56°C . The compound is synthesized via the reduction of 8-nitroquinaldine using iron powder in an acidic medium .
This compound serves as a versatile intermediate in coordination chemistry, enabling the synthesis of guanidine-quinoline hybrid ligands for zinc complexes used in lactide polymerization . It also acts as a directing group in organic synthesis, suppressing dialkylation side reactions during Markovnikov-selective hydroalkylation of alkenes . Additionally, its derivatives, such as 8-(thiomorpholinyl)-quinaldine and 8-(di-(2-picolyl)amino)-quinaldine, are critical for developing chemosensor molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinaldine typically involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers are separated through distillation and sublimation. The 8-nitroquinoline is then reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoquinoline . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted palladium-catalyzed N-arylation followed by oxidation. This method is efficient and scalable, allowing for the production of various 8-aminoquinoline derivatives in moderate to high yields .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinaldine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in substitution reactions, forming amides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin powder and hydrochloric acid are commonly used for reduction.
Substitution: Palladium catalysts and microwave irradiation are often employed in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Neuroprotective Agents
Recent studies have highlighted the potential of 8-aminoquinaldine and its derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).
- Mechanism of Action : The compound exhibits multifunctional properties by acting as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of AD. Additionally, it has shown promise in chelating metal ions such as copper, which may contribute to the aggregation of amyloid-beta (Aβ) peptides associated with AD .
- Case Studies : A study involving 8-aminoquinoline-melatonin hybrids demonstrated significant protective effects against glutamate-induced cytotoxicity and reduced Aβ aggregation. These hybrids were noted for their low cytotoxicity and ability to selectively inhibit AChE and BuChE activities .
Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Cytotoxicity (C17.2 cells) |
---|---|---|---|
c3 | 41.4 | High | Low |
c5 | 25.5 | Moderate | Low |
Antimalarial Applications
This compound derivatives, particularly primaquine and tafenoquine, are established antimalarial agents used primarily for the radical cure of Plasmodium vivax infections.
- Efficacy : These compounds are effective against hypnozoites, the dormant liver stages of the malaria parasite that can cause relapses. Their mechanism involves oxidative stress induction in infected erythrocytes, leading to their destruction .
- Toxicity Concerns : Despite their effectiveness, hemolytic toxicity remains a significant concern, especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Studies utilizing G6PD-deficient humanized mouse models have elucidated the mechanisms behind this toxicity, indicating that oxidative stress markers increase significantly following treatment with these drugs .
Drug | Dosage | Efficacy Against Relapse (%) | Toxicity Observed |
---|---|---|---|
Primaquine | 15 mg/day x 14 days | 60% | Yes |
Tafenoquine | 300 mg/week | 80% | Yes |
Metal Ion Chelation
The chelation properties of this compound make it a valuable candidate for developing new therapeutic agents targeting metal ion-related pathologies.
- Research Findings : Recent advancements have shown that modifications to the basic structure of this compound enhance its metal-binding capabilities. For instance, bis-8-aminoquinolines have been reported to exhibit significantly improved selectivity and affinity for copper ions compared to their parent compounds .
- Applications in Neurodegeneration : The ability to selectively chelate copper ions is particularly relevant in neurodegenerative diseases where metal dysregulation is implicated. The development of 8-aminoquinoline-based metal complexes has shown potential in restoring mitochondrial function and reducing oxidative stress in neuronal cells .
Complex | Metal Ion Targeted | Binding Affinity (log K) |
---|---|---|
Bis-8-Aminoquinoline-Cu | Copper | 17.9 |
Bis-8-Aminoquinoline-Zn | Zinc | Weakly detected |
Mechanism of Action
The mechanism of action of 8-aminoquinaldine and its derivatives involves their interaction with biological targets. For instance, primaquine accumulates within the mitochondria of Plasmodium parasites, causing swelling and structural changes in the inner membranes, which ultimately leads to the death of the parasite . The amine functional group of this compound also allows it to form amides, serving as a directing group in organic synthesis .
Comparison with Similar Compounds
8-Aminoquinaldine vs. Primaquine and Tafenoquine
Primaquine and tafenoquine are 8-aminoquinoline antimalarials with a primary amino group at the 8-position but lack the methyl substituent found in this compound. These drugs target the hypnozoite stage of Plasmodium vivax but exhibit hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients .
This compound vs. 8-Aminoquinoline
8-Aminoquinoline (CAS: 578-66-5, C₉H₈N₂) lacks the 2-methyl group present in this compound. This structural difference reduces steric hindrance, making 8-aminoquinoline more reactive in coordination chemistry. For example, 8-aminoquinoline forms base-stabilized terminal borylene complexes with osmium and is used in spectrophotometric palladium detection . In contrast, this compound’s methyl group enhances stability in hydroalkylation reactions, enabling chemoselective transformations .
Property | This compound | 8-Aminoquinoline |
---|---|---|
Melting Point | 56°C | 60–65°C |
Molecular Weight | 158.2 g/mol | 144.17 g/mol |
Key Applications | Hydroalkylation directing group | Catalysis, metal complexation |
Steric Effects: this compound vs. 2-tert-Butyl-8-aminoquinoline
The tert-butyl substituent in 2-tert-butyl-8-aminoquinoline introduces significant steric hindrance, which prevents the formation of bis(chelate) zinc complexes with triflate salts . In contrast, this compound’s smaller methyl group allows the formation of mono- and bis(chelate) complexes, as seen in compounds like [Zn(TMGmqu)Cl₂] (C1) and [Zn(TMGmqu)₂][CF₃SO₃]₂ (C4) . This distinction highlights how substituent size dictates coordination chemistry outcomes.
Key Research Findings
- Coordination Chemistry: this compound’s methyl group enables controlled synthesis of mono- and bis(chelate) zinc complexes, whereas bulkier substituents (e.g., tert-butyl) limit complexation .
- Synthetic Utility: The methyl group in this compound suppresses dialkylation in hydroalkylation reactions, improving yields in pharmaceutical intermediate synthesis .
Biological Activity
8-Aminoquinaldine, a derivative of the 8-aminoquinoline class, has garnered significant attention for its diverse biological activities, particularly in the fields of antimalarial, antimicrobial, and neuroprotective applications. This article synthesizes recent research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.
Antimalarial Activity
This compound compounds have been identified as potent inhibitors against various strains of Plasmodium, the causative agents of malaria. Research indicates that several derivatives exhibit superior efficacy compared to traditional antimalarial drugs.
Inhibition of Hematin Polymerization
A study evaluated 13 different 8-aminoquinoline derivatives and found that 8 of these compounds inhibited hematin polymerization more effectively than chloroquine, a standard treatment for malaria. The most potent derivatives had average inhibitory concentrations ranging from 50 to 100 nM against Plasmodium falciparum clones, significantly outperforming primaquine in terms of potency .
Compound | IC50 (nM) | Comparison with Chloroquine |
---|---|---|
WR 238605 | 50 | More potent |
WR 255740 | 200 | Less potent |
WR 259841 | 150 | Less potent |
The mechanism by which these compounds exert their antimalarial effects primarily involves the inhibition of hematin polymerization, a critical process for the survival of the malaria parasite. The binding affinity to hematin μ-oxo dimer is a key factor in their effectiveness .
Antimicrobial Activity
In addition to antimalarial properties, this compound derivatives have shown promising antimicrobial activities. A study reported that metal complexes derived from 8-aminoquinoline exhibited antimicrobial effects against Gram-negative bacteria such as P. shigelloides and S. dysenteriae.
Antimicrobial Potency
The following table summarizes the antimicrobial activity of selected metal complexes derived from this compound:
Metal Complex | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Cu-8AQ-5Iu | P. shigelloides | 32 µg/mL |
Cu-8AQ-5Nu | S. dysenteriae | 16 µg/mL |
Neuroprotective Effects
Recent studies have also investigated the neuroprotective potential of this compound derivatives. Specifically, hybrid compounds combining this compound with melatonin have been developed to target neurodegenerative diseases.
Mechanisms and Efficacy
These hybrids have demonstrated multifunctional capabilities, acting as acetylcholinesterase inhibitors and copper ion chelators while also preventing glutamate-induced cytotoxicity in neuronal cells. The following table outlines key findings regarding their neuroprotective effects:
Compound | Mechanism | Effectiveness |
---|---|---|
This compound-Melatonin | AChE inhibition | High |
Cu-8AQ-5Iu | Antioxidant activity | Moderate |
Case Studies
- Clinical Trials on Tafenoquine : Tafenoquine, an advanced derivative of the 8-aminoquinoline class, has shown effectiveness in preventing relapses of Plasmodium vivax malaria when used in combination with chloroquine. This combination has been tested extensively in clinical settings with positive outcomes .
- Toxicity Considerations : While exploring the therapeutic potential of these compounds, it is crucial to consider their toxicity profiles. For instance, hemolytic anemia can occur in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency when treated with certain 8-aminoquinolines . Screening for G6PD deficiency is recommended prior to treatment.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 8-Aminoquinaldine, and how do they influence experimental design?
- This compound (C₁₀H₁₀N₂) is a pale yellow-green solid with a melting point range of 56–58°C . Its solubility in polar solvents like MeCN and DCM makes it suitable for organic synthesis. Researchers must account for its thermal instability above 145°C, as decomposition can release toxic gases (e.g., CO, NOₓ) under combustion or high-temperature conditions . These properties dictate storage at room temperature in airtight containers, avoiding prolonged exposure to light or moisture to prevent degradation .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
- A two-step alkylation method is widely employed:
Amination : Reacting this compound with reagents like tosyl chloride in DCM, using DIPEA as a base, yields intermediates such as 8-(toluenesulphonamido)-quinaldine .
Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination can introduce chelating moieties (e.g., di-(2-picolyl)amine) but may require optimization due to inconsistent yields .
- Purification involves TLC (silica gel, MeOH/DCM 1:4) and HRMS-ESI for structural confirmation .
Q. What analytical techniques validate the purity and structure of this compound derivatives?
- HRMS-ESI : Used to confirm molecular ion peaks (e.g., [M+H]+ for C₂₂H₁₉N₄O+: calc. 355.1554, found 355.1548) .
- HPLC-MS : Detects unreacted starting materials or side products in reactions .
- Melting Point Analysis : Verifies compound identity and purity (e.g., 56–58°C for pure this compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields between Buchwald-Hartwig amination and alkylation methods?
- Case Study : A Buchwald-Hartwig reaction with di-(2-picolyl)amine produced a green solution with no conversion, while alkylation with tosyl chloride achieved >90% yield .
- Troubleshooting :
- Catalyst Optimization : Test alternative palladium ligands (e.g., XPhos) to improve coupling efficiency.
- Reaction Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time/temperature.
- Solvent Effects : Replace MeCN with toluene or dioxane to stabilize reactive intermediates .
Q. What strategies improve the photostability and surface area of this compound-based pigments?
- Synthetic Optimization : Condensation with halogenated phthalic anhydrides (e.g., tetrachlorophthalic anhydride) at 130–300°C increases pigment surface area but may reduce lightfastness .
- Trade-off Analysis :
- Higher surface area enhances color intensity but accelerates UV degradation.
- Introduce electron-withdrawing substituents (e.g., -NO₂) to balance stability and optical properties .
Q. How should unexpected reaction outcomes (e.g., color changes, no conversion) be systematically investigated?
- Stepwise Protocol :
In Situ Analysis : Use TLC or HPLC-MS to detect intermediates or side products .
Parameter Screening : Vary temperature (RT to 80°C), solvent polarity, and catalyst loading.
Contradiction Analysis : Compare results with literature (e.g., U.S. Patent 5,106,980 vs. 3,622,583) to identify overlooked variables like trace moisture or oxygen sensitivity .
Q. Methodological Considerations
Q. How should researchers document experimental procedures for reproducibility?
- Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Detailed Synthesis : Include molar ratios, solvent volumes, and purification steps (e.g., "1 g this compound in 30 mL DCM with 1.1 equiv. tosyl chloride") .
- Supporting Data : Provide HRMS, NMR, and HPLC traces in supplementary materials .
Q. What safety protocols are critical when handling this compound?
- PPE : Impervious gloves (EN 374 standard), lab coats, and goggles .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Properties
IUPAC Name |
2-methylquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIAOWGCGNMQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172398 | |
Record name | 2-Methyl-8-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18978-78-4 | |
Record name | 8-Aminoquinaldine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18978-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-8-aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018978784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18978-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-8-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-8-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B50L4NE5JU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.